![molecular formula C11H12ClNO3 B2648065 Ethyl [(3-chloro-4-methylphenyl)carbamoyl]formate CAS No. 349119-38-6](/img/structure/B2648065.png)
Ethyl [(3-chloro-4-methylphenyl)carbamoyl]formate
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Description
Ethyl [(3-chloro-4-methylphenyl)carbamoyl]formate is a chemical compound with the CAS Number: 349119-38-6 . It has a molecular weight of 241.67 . The IUPAC name for this compound is ethyl (3-chloro-4-methylanilino) (oxo)acetate .
Molecular Structure Analysis
The InChI code for Ethyl [(3-chloro-4-methylphenyl)carbamoyl]formate is 1S/C11H12ClNO3/c1-3-16-11(15)10(14)13-8-5-4-7(2)9(12)6-8/h4-6H,3H2,1-2H3,(H,13,14) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
Ethyl [(3-chloro-4-methylphenyl)carbamoyl]formate is a solid substance . It has a molecular weight of 241.67 . The compound’s InChI code is 1S/C11H12ClNO3/c1-3-16-11(15)10(14)13-8-5-4-7(2)9(12)6-8/h4-6H,3H2,1-2H3,(H,13,14) , which provides information about its molecular structure.Scientific Research Applications
Ultrasonic Relaxation and Isomerization
Ethyl formate has been studied in the context of ultrasonic absorption in liquid form, showcasing its relevance in understanding the internal rotational processes of molecules. The research focused on the single‐relaxation process of internal rotation about the carboxyl C–O bond in ethyl formates, exploring the activation enthalpies and the energy differences between trans and cis isomers. The findings contribute to the broader understanding of molecular dynamics and properties (Subrahmanyam & Piercy, 1965).
Fumigation and Pest Control
Ethyl formate has been investigated as a fumigant agent, particularly as an alternative to methyl bromide for disinfestations of date fruits. Studies have analyzed the fumigation effects of ethyl formate on date fruits with varying moisture content, focusing on the sorption behavior and its lethal effects on carob moths at different life stages. This research demonstrates ethyl formate's potential in agricultural and food storage applications, providing insights into optimizing its usage for pest control (Bessi et al., 2015).
Chemical Synthesis and Material Science
Ethyl formate's role extends to chemical synthesis and material science, where its precursor has been synthesized for activated release applications. The study involved producing a precursor via condensation reaction, aiming for a stable, non-volatile form that could release ethyl formate upon hydrolysis. This research is significant for applications requiring controlled release of ethyl formate, including fumigation and antimicrobial purposes, highlighting its utility in creating materials with desired chemical release properties (Zaitoon, Lim, & Scott-dupree, 2019).
properties
IUPAC Name |
ethyl 2-(3-chloro-4-methylanilino)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-3-16-11(15)10(14)13-8-5-4-7(2)9(12)6-8/h4-6H,3H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPZMHQRKVAICD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC(=C(C=C1)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl [(3-chloro-4-methylphenyl)carbamoyl]formate |
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